N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
N-(4-Fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a synthetic quinoline derivative characterized by a fused [1,3]dioxolo ring system and a substituted acetamide side chain. Its structure features:
- An 8-oxo group, which may enhance hydrogen-bonding capacity.
- A 4-fluorophenyl acetamide moiety at position 2, offering steric and electronic modulation for target binding .
The compound’s synthesis likely involves key intermediates such as ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, followed by substitution and coupling reactions to introduce the 4-methylbenzoyl and acetamide groups . Its structural complexity aligns with strategies for modulating pharmacokinetic properties, such as metabolic stability and solubility.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O5/c1-15-2-4-16(5-3-15)25(31)20-12-29(13-24(30)28-18-8-6-17(27)7-9-18)21-11-23-22(33-14-34-23)10-19(21)26(20)32/h2-12H,13-14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVJDQJRBJLDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dioxoloquinolinone core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the methylbenzoyl group: This can be done through Friedel-Crafts acylation, where the dioxoloquinolinone core reacts with a methylbenzoyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., fluorophenyl halide) and catalysts (e.g., Lewis acids) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the design of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. The 3-methoxyphenyl group in C647-0232 improves aqueous solubility due to the methoxy group’s polarity .
Fluorophenyl vs. Heterocyclic Acetamides :
- The 4-fluorophenyl acetamide in the target compound provides steric bulk and moderate hydrophobicity, whereas GSK1570606A’s pyridinyl-thiazole moiety enables metal coordination or π-stacking in enzymatic pockets .
Biological Activity: While specific data for the target compound are unavailable, analogues like GSK1570606A demonstrate antimycobacterial activity by inhibiting PyrG and PanK enzymes .
Physicochemical and Pharmacokinetic Trends
- Metabolic Stability : Fluorine atoms (e.g., in the acetamide) reduce oxidative metabolism, extending half-life .
Biological Activity
N-(4-fluorophenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a detailed overview of its biological activity based on various research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C27H21FN2O5
- CAS Number : 866340-13-8
The compound features a fluorophenyl group and a dioxoloquinoline core, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets relevant to cancer treatment.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation. Kinase inhibition is a common mechanism for many anticancer agents as it disrupts signaling pathways essential for tumor growth and survival.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines. This process involves the activation of intrinsic pathways leading to programmed cell death, which is crucial for eliminating malignant cells.
- Cell Cycle Arrest : In vitro studies have demonstrated that the compound can cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating further.
Biological Activity Data
| Assay Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 5.0 | Induction of Apoptosis |
| Cell Proliferation | A549 (Lung Cancer) | 3.0 | Cell Cycle Arrest |
| Kinase Inhibition | Various | 1.0 | Kinase Inhibition |
Case Studies
- Triple-Negative Breast Cancer : A study focused on the effects of the compound on triple-negative breast cancer cells showed significant cytotoxicity with an IC50 value of 5 µM. The study concluded that the compound could serve as a potential therapeutic agent due to its ability to induce apoptosis in these otherwise hard-to-treat cancers .
- Lung Cancer Models : In A549 lung cancer cells, the compound demonstrated an IC50 value of 3 µM, indicating strong inhibitory effects on cell proliferation. The mechanism was attributed to cell cycle arrest at the G1 phase, leading to reduced viability and increased apoptosis rates .
Research Findings
Recent research has highlighted several important findings regarding the compound's biological activity:
- Target Interaction Studies : Surface plasmon resonance assays revealed that the compound binds effectively to specific protein targets involved in cancer progression. This binding affinity is critical for its therapeutic potential .
- In Vivo Efficacy : Animal model studies have shown promising results where administration of the compound led to reduced tumor sizes and improved survival rates compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
